methyl 3-(1h-1,2,3-benzotriazol-1-yl)propanoate
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Overview
Description
Methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a chemical compound that features a benzotriazole moiety attached to a propanoate ester. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the reaction of 1H-benzotriazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the benzotriazole nitrogen on the acrylate .
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzotriazole derivatives .
Scientific Research Applications
Methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Benzotriazole derivatives have shown potential in medicinal chemistry for developing new drugs with anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate involves its interaction with molecular targets through the benzotriazole moiety. The benzotriazole ring can stabilize negative charges and radicals, making it an effective leaving group in various reactions. This stabilization allows the compound to participate in a wide range of chemical transformations, influencing molecular pathways and targets .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar reactivity and applications.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used in organic synthesis.
1H-Benzotriazole-1-methanol: A benzotriazole derivative with applications in material science and medicinal chemistry.
Uniqueness
Methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is unique due to its ester functionality, which provides additional reactivity and versatility in chemical synthesis. The ester group allows for further modifications and transformations, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 3-(benzotriazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)6-7-13-9-5-3-2-4-8(9)11-12-13/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKZVTIFKLXNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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